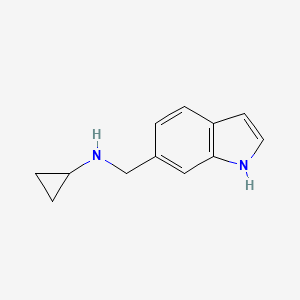

N-(1H-indol-6-ylmethyl)cyclopropanamine

Descripción

N-(1H-indol-6-ylmethyl)cyclopropanamine: is a chemical compound with the molecular formula C12H14N2 It is characterized by the presence of an indole ring attached to a cyclopropane moiety via a methylene bridge

Propiedades

IUPAC Name |

N-(1H-indol-6-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-10-5-6-13-12(10)7-9(1)8-14-11-3-4-11/h1-2,5-7,11,13-14H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZLENRSYZZTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-ylmethyl)cyclopropanamine typically involves the reaction of indole derivatives with cyclopropylamine. One common method includes the use of indole-6-carboxaldehyde, which undergoes reductive amination with cyclopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(1H-indol-6-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in acetic acid.

Major Products Formed:

Oxidation: Indole-6-carboxylic acid derivatives.

Reduction: Indole-6-methylamine derivatives.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that indole-based compounds, including derivatives like N-(1H-indol-6-ylmethyl)cyclopropanamine, have been developed as inhibitors of viral fusion processes. A study highlighted the design of small molecules that target HIV-1 fusion, demonstrating that certain indole compounds can inhibit cell–cell and virus–cell fusion effectively. This suggests that this compound may possess similar antiviral properties due to its structural similarities with other active indole derivatives .

Anticancer Properties

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Similar indole derivatives have shown promising results in inhibiting the growth of HeLa, MCF-7, and HT-29 cancer cells. For instance, compounds related to this compound demonstrated effective activities by inducing apoptosis and arresting cell cycles at specific phases . This positions it as a potential candidate for further development in cancer therapeutics.

Synthesis of Novel Compounds

The synthesis of cyclopropane-containing compounds is an area of significant interest due to their unique chemical reactivity and biological activities. This compound can serve as a precursor for the synthesis of more complex structures through various chemical reactions.

Alkylative Dearomatization

Recent studies have employed alkylative dearomatization techniques to synthesize spirocyclopropane-containing compounds from indole derivatives. The methodologies used for these syntheses could be adapted to include this compound as a starting material, potentially leading to new compounds with enhanced biological activities .

Biological Evaluations

The biological activity of this compound has been evaluated in various contexts:

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on cell viability and proliferation. These studies often involve testing against established cancer cell lines and examining mechanisms such as apoptosis induction and cell cycle arrest .

Mechanistic Insights

Understanding the mechanisms behind the biological activity of this compound is crucial for its development as a therapeutic agent. For instance, studies have indicated that indole derivatives can affect tubulin polymerization, which is a critical process in cell division and cancer progression . Investigating similar pathways for this compound could unveil new therapeutic strategies.

Case Study 1: HIV Fusion Inhibition

A series of indole-based compounds were tested for their ability to inhibit HIV fusion processes, providing a framework for understanding how structural variations influence activity. The findings from these studies could be extrapolated to predict the potential efficacy of this compound against HIV .

Case Study 2: Anticancer Activity

Research involving related indole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. The structure–activity relationship (SAR) studies highlighted how modifications at specific positions on the indole ring can enhance biological activity, suggesting similar approaches could be applied to optimize this compound for improved anticancer efficacy .

Mecanismo De Acción

The mechanism of action of N-(1H-indol-6-ylmethyl)cyclopropanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to the presence of the indole ring. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence the activity of the compound in biological systems .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A naturally occurring plant hormone.

Tryptamine: A monoamine alkaloid found in plants and animals.

Serotonin: A neurotransmitter derived from tryptophan.

Comparison: N-(1H-indol-6-ylmethyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts different steric and electronic properties compared to other indole derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Actividad Biológica

N-(1H-indol-6-ylmethyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a cyclopropanamine group. The molecular formula is , and its structure contributes to various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and cancer progression.

- Neurotransmitter Modulation : The indole structure is known for its involvement in neurotransmission, potentially influencing serotonin receptors and other neurokinin pathways .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Anticancer Activity :

- Studies have shown that the compound exhibits significant antiproliferative effects against pancreatic cancer cell lines, with IC50 values below 5 μM for several derivatives .

- Mechanistic studies indicate that these compounds may induce apoptosis and inhibit ATP production, further supporting their potential as anticancer agents .

- Neuroprotective Effects :

-

Antimicrobial Properties :

- Some derivatives have shown activity against microbial strains, indicating a broader spectrum of biological activity beyond cancer treatment.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N-(1H-Indol-2-ylmethyl)cyclopropanamine | C13H17ClN2 | Inhibits LSD1, potential therapeutic agent |

| N-(1H-Indol-4-ylmethyl)cyclopropanamine | C12H14N2 | Exhibits antimicrobial properties |

| N-(2-Methyl-1H-indol-3-ylmethyl)cyclopropanamine | C13H17ClN2 | Known for neuroprotective effects |

Case Studies

Several studies have explored the biological activity of this compound:

- A recent study synthesized a library of indole derivatives, including this compound, and evaluated their antiproliferative activities against HeLa, MCF-7, and HT-29 cell lines. Some compounds demonstrated effective activities with IC50 values as low as 0.34 μM .

- Another investigation focused on the compound's role as a metabolic inhibitor in pancreatic cancer models. The study revealed that specific analogs could significantly reduce ATP production in cancer cells, highlighting their potential for targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.